molecular formula C17H26O2 B8260859 Methyl 6,9,12,15-hexadecatetraenoate

Methyl 6,9,12,15-hexadecatetraenoate

Cat. No.: B8260859
M. Wt: 262.4 g/mol
InChI Key: FHWDNFIEIFBMRH-AGRJPVHOSA-N
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Description

Methyl 6,9,12,15-hexadecatetraenoate is a polyunsaturated fatty acid methyl ester with the molecular formula C17H26O2. It is characterized by the presence of four double bonds at positions 6, 9, 12, and 15 in the carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6,9,12,15-hexadecatetraenoate can be synthesized through the esterification of 6,9,12,15-hexadecatetraenoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In industrial settings, this compound is often isolated from natural sources such as fish oil. High-speed counter-current chromatography (HSCCC) is used to fractionate the fatty acid methyl esters from transesterified fish oil. This method allows for the isolation of pure this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 6,9,12,15-hexadecatetraenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6,9,12,15-hexadecatetraenoate has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 6,9,12,15-hexadecatetraenoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. The compound can also be metabolized to produce bioactive lipid mediators that modulate various cellular processes, including inflammation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6,9,12,15-hexadecatetraenoate is unique due to its specific double bond positions and its role in producing bioactive lipid mediators. Its distinct structure and properties make it valuable for various scientific and industrial applications .

Properties

IUPAC Name

methyl (6Z,9Z,12Z)-hexadeca-6,9,12,15-tetraenoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h3,5-6,8-9,11-12H,1,4,7,10,13-16H2,2H3/b6-5-,9-8-,12-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWDNFIEIFBMRH-AGRJPVHOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCC=CCC=CCC=CCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCCC/C=C\C/C=C\C/C=C\CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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